molecular formula C23H19N3O4S B14996555 1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14996555
M. Wt: 433.5 g/mol
InChI Key: UYPFKHLQNDZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction is typically carried out under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Cyclization: Bases such as sodium methoxide, solvents like butanol.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives, halogenated compounds, and more complex heterocycles.

Scientific Research Applications

1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-nitrobenzyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for the exploration of various biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19N3O4S/c27-21-20-18-11-4-5-12-19(18)31-22(20)24(14-15-7-6-10-17(13-15)26(29)30)23(28)25(21)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2

InChI Key

UYPFKHLQNDZYKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.